molecular formula C19H19ClN4O B6447311 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline CAS No. 2549052-94-8

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline

Cat. No.: B6447311
CAS No.: 2549052-94-8
M. Wt: 354.8 g/mol
InChI Key: ACMHZDGTCDIPRI-UHFFFAOYSA-N
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Description

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline is a quinoxaline derivative featuring a piperidine ring substituted at the 1-position with a quinoxaline moiety and at the 4-position with a [(3-chloropyridin-4-yl)oxy]methyl group. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, antitumor, and kinase inhibitory properties .

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-15-11-21-8-5-18(15)25-13-14-6-9-24(10-7-14)19-12-22-16-3-1-2-4-17(16)23-19/h1-5,8,11-12,14H,6-7,9-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMHZDGTCDIPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or benzil under acidic conditions.

    Synthesis of the Piperidine Intermediate: The piperidine ring can be constructed via a Mannich reaction, where formaldehyde and a secondary amine react with a ketone.

    Chloropyridinyl Substitution: The chloropyridinyl group can be introduced through a nucleophilic substitution reaction, where a chloropyridine derivative reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, which may reduce the quinoxaline ring or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloropyridinyl group, using reagents like sodium methoxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Material Science: The compound’s unique structure may lend itself to applications in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving quinoxaline derivatives.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoxaline core is known to interact with DNA and proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

6-[5-(6-Methyl-2-pyridinyl)-1H-pyrazol-4-yl]quinoxaline ()

  • Substituents: A pyrazolyl group at the 6-position of quinoxaline, linked to a 6-methylpyridine moiety.
  • Key Differences : Unlike the target compound, this derivative lacks a piperidine ring and instead incorporates a pyrazole-pyridine hybrid. The methyl group on pyridine may enhance metabolic stability compared to the chloro substituent in the target compound .

8-[3,5-Difluoro-4-(4-morpholinylmethyl)phenyl]-2-[1-(4-piperidinyl)-1H-pyrazol-4-yl]quinoxaline ()

  • Substituents : A difluorophenyl group with a morpholinylmethyl side chain and a piperidine-linked pyrazole.
  • Key Differences : The morpholine group likely improves aqueous solubility compared to the target compound’s chloropyridine substituent. The difluorophenyl group may enhance lipophilicity and blood-brain barrier penetration .
  • Molecular Weight : 599.93 g/mol (vs. unlisted for the target compound).

3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine ()

  • Substituents : A methoxyphenyl group attached to a pyridopyrazine core.
  • Key Differences : The methoxy group is electron-donating, contrasting with the electron-withdrawing chloro group in the target compound. This difference may influence binding affinity in biological targets such as antimicrobial enzymes .
  • Reported Activity : Demonstrated antimicrobial and antitumor effects in studies .

Key Observations :

Chloropyridine vs. Methoxyphenyl : The chloro group in the target compound may increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites compared to methoxy-containing analogs .

Piperidine vs.

Morpholine vs. Chloropyridine : Morpholine-containing compounds () are often more water-soluble, suggesting the target compound may require formulation adjustments for optimal bioavailability .

Biological Activity

The compound 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline represents a novel class of heterocyclic compounds with potential applications in medicinal chemistry, particularly in the treatment of various diseases, including cancer. Its unique structural features suggest a variety of biological activities, making it an interesting subject for research.

Structural Characteristics

This compound contains a quinoxaline core, which is known for its diverse pharmacological properties. The presence of a piperidine ring and a chloropyridine moiety enhances its potential interactions with biological targets. The molecular formula is C18H20ClN3O2C_{18}H_{20}ClN_{3}O_{2} with a molecular weight of approximately 351.9 g/mol.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the context of anticancer research. The following sections detail the specific biological activities observed and the mechanisms through which they operate.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival.

  • Inhibition of PI3K/Akt Pathway : Similar compounds have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival in many cancers .
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, enhancing its therapeutic efficacy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that structural modifications can enhance its effectiveness against bacterial strains.

Case Studies

  • Study on Antimicrobial Efficacy : A series of derivatives similar to this compound were evaluated for their antimicrobial properties using standard methods such as the tube dilution technique. Some derivatives showed comparable activity to established antibiotics like ciprofloxacin .
  • Molecular Docking Studies : These studies suggest that the compound can effectively bind to bacterial enzymes, inhibiting their function and leading to microbial death.

Pharmacological Applications

The diverse biological activities suggest potential applications in treating:

  • Cancer : Targeting specific pathways involved in tumorigenesis.
  • Infectious Diseases : As an antimicrobial agent against resistant strains.

Data Summary

PropertyValue
Molecular FormulaC₁₈H₂₀ClN₃O₂
Molecular Weight351.9 g/mol
Anticancer ActivityInhibits PI3K/Akt pathway
Antimicrobial ActivityEffective against various pathogens

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